molecular formula C10H12FNO B13609944 1-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine

1-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine

Cat. No.: B13609944
M. Wt: 181.21 g/mol
InChI Key: GBMUQKGUCDVTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a fluoro and methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-fluoro-3-methoxybenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives at the fluoro or methoxy positions.

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine
  • 1-(4-Methoxyphenyl)cyclopropan-1-amine
  • 1-(3-Methoxyphenyl)cyclopropan-1-amine

Comparison: 1-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from its analogs.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H12FNO/c1-13-9-6-7(2-3-8(9)11)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3

InChI Key

GBMUQKGUCDVTBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2(CC2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.